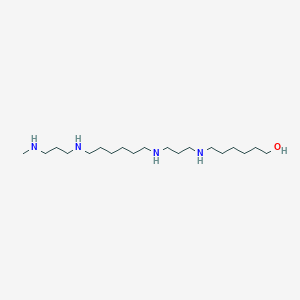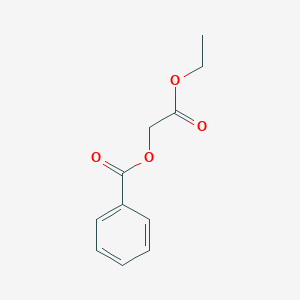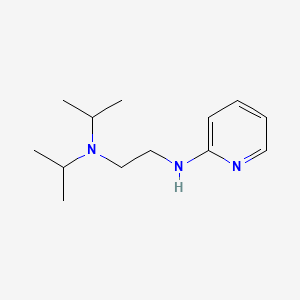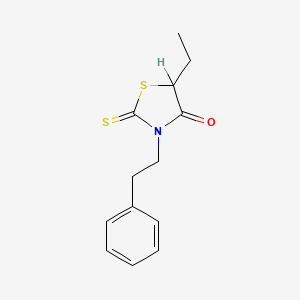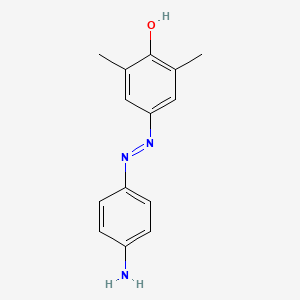
4-Amino-3',5'-dimethyl-4'-hydroxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene: is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings This particular compound is notable for its amino group at the 4-position, methyl groups at the 3’ and 5’ positions, and a hydroxy group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a phenol derivative. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form hydrazo compounds.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The presence of the azo group allows it to undergo photoisomerization, which can be exploited in photodynamic therapy.
Comparison with Similar Compounds
4-Aminoazobenzene: Lacks the methyl and hydroxy groups, making it less sterically hindered and less reactive.
4-Hydroxyazobenzene: Lacks the amino and methyl groups, affecting its solubility and reactivity.
3,5-Dimethyl-4-hydroxyazobenzene: Lacks the amino group, which reduces its ability to participate in certain reactions.
Uniqueness: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in various fields. The presence of both electron-donating (amino and hydroxy) and electron-withdrawing (azo) groups allows for versatile chemical modifications and interactions.
Properties
CAS No. |
21554-20-1 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C14H15N3O/c1-9-7-13(8-10(2)14(9)18)17-16-12-5-3-11(15)4-6-12/h3-8,18H,15H2,1-2H3 |
InChI Key |
JZWYCRKVXZLMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


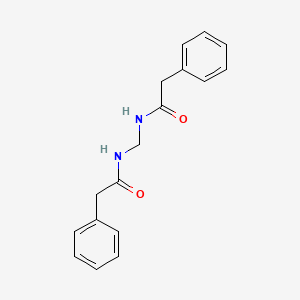
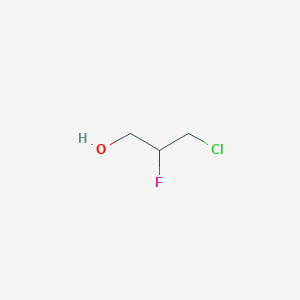
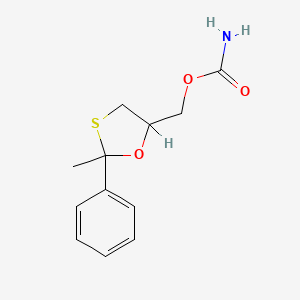
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)

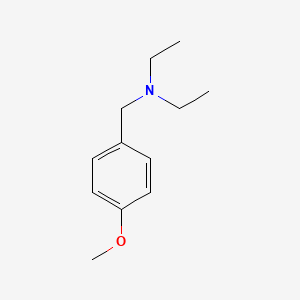

![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
